N-(3,5-dichloro-2-methoxyphenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide;hydrochloride
Overview
Description
SB 399885 hydrochloride: is a potent, selective, and orally active antagonist of the 5-hydroxytryptamine 6 (5-HT6) receptor. This compound has shown significant potential in scientific research due to its high affinity for the 5-HT6 receptor and its ability to penetrate the blood-brain barrier . It has been proposed as a novel treatment for cognitive disorders such as schizophrenia and Alzheimer’s disease .
Mechanism of Action
Target of Action
SB 399885 Hydrochloride is a potent, selective, and orally active antagonist of the 5-HT6 receptor . The 5-HT6 receptor is a subtype of the 5-HT receptor that binds the endogenous neurotransmitter serotonin (5-Hydroxytryptamine, 5-HT). It is a G protein-coupled receptor (GPCR) that is coupled to Gs and stimulates adenylate cyclase .
Mode of Action
SB 399885 Hydrochloride interacts with the 5-HT6 receptor as an antagonist, meaning it binds to the receptor and blocks its activation by serotonin . This inhibition of 5-HT6 receptors can lead to various downstream effects, depending on the physiological context .
Biochemical Pathways
The 5-HT6 receptor is known to be involved in several neurological and psychological processes, including mood, anxiety, and cognition . By blocking this receptor, SB 399885 Hydrochloride can influence these processes.
Pharmacokinetics
SB 399885 Hydrochloride is orally active and can penetrate the blood-brain barrier This means it can be taken by mouth and can reach the brain to exert its effects
Result of Action
SB 399885 Hydrochloride has been shown to have nootropic (cognitive-enhancing) effects in animal studies . It has also been found to have antidepressant and anxiolytic (anti-anxiety) effects comparable to well-known drugs such as diazepam . Therefore, it has been proposed as a potential novel treatment for cognitive disorders such as schizophrenia and Alzheimer’s disease .
Biochemical Analysis
Biochemical Properties
SB 399885 Hydrochloride has a high affinity for the 5-HT6 receptor, with pKi values of 8.81 and 9.02 for rat and human native receptors, respectively . It displays over 200-fold selectivity for the 5-HT6 receptor over other serotonin receptors and a range of enzymes .
Cellular Effects
The cellular effects of SB 399885 Hydrochloride are primarily mediated through its antagonism of the 5-HT6 receptor. By blocking this receptor, SB 399885 Hydrochloride can influence cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of SB 399885 Hydrochloride involves binding to the 5-HT6 receptor and preventing the binding of serotonin, thereby inhibiting the activation of the receptor . This can lead to changes in gene expression and cellular function .
Temporal Effects in Laboratory Settings
SB 399885 Hydrochloride is stable and can be stored for up to 12 months under desiccating conditions . Long-term effects on cellular function observed in in vitro or in vivo studies have not been reported.
Metabolic Pathways
Given its role as a 5-HT6 antagonist, it may interact with enzymes and cofactors involved in serotonin metabolism .
Subcellular Localization
As a 5-HT6 receptor antagonist, it is likely to be localized in areas where these receptors are present .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of SB 399885 hydrochloride involves multiple steps, starting with the preparation of the core structure, followed by the introduction of functional groups. The key steps include:
Formation of the core structure: This involves the reaction of 3,5-dichloro-2-methoxybenzenesulfonamide with 4-methoxy-3-(1-piperazinyl)benzenesulfonamide under specific conditions to form the core structure.
Introduction of functional groups: The core structure is then subjected to various reactions to introduce the necessary functional groups, such as methoxy and piperazinyl groups.
Industrial Production Methods: The industrial production of SB 399885 hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The compound is typically purified using techniques such as recrystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions: SB 399885 hydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidation products.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Substitution reactions often involve reagents like halogens and nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce reduced forms of the compound .
Scientific Research Applications
SB 399885 hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a reference compound in the study of 5-HT6 receptor antagonists.
Biology: The compound is used to investigate the role of 5-HT6 receptors in various biological processes.
Medicine: SB 399885 hydrochloride has shown potential as a treatment for cognitive disorders such as schizophrenia and Alzheimer’s disease. .
Industry: The compound is used in the development of new drugs targeting the 5-HT6 receptor.
Comparison with Similar Compounds
SB-271046A: Another 5-HT6 receptor antagonist with similar properties.
SB-357134: A compound with similar cognitive-enhancing effects.
SB-258585: Another selective 5-HT6 receptor antagonist
Uniqueness: SB 399885 hydrochloride is unique due to its high selectivity for the 5-HT6 receptor, its ability to penetrate the blood-brain barrier, and its oral bioavailability. These properties make it a valuable tool in scientific research and a promising candidate for the development of new treatments for cognitive disorders .
Properties
IUPAC Name |
N-(3,5-dichloro-2-methoxyphenyl)-4-methoxy-3-piperazin-1-ylbenzenesulfonamide;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21Cl2N3O4S.ClH/c1-26-17-4-3-13(11-16(17)23-7-5-21-6-8-23)28(24,25)22-15-10-12(19)9-14(20)18(15)27-2;/h3-4,9-11,21-22H,5-8H2,1-2H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RNKCEBCFUSXSQE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)S(=O)(=O)NC2=C(C(=CC(=C2)Cl)Cl)OC)N3CCNCC3.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H22Cl3N3O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
482.8 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
402713-81-9 | |
Record name | Benzenesulfonamide, N-(3,5-dichloro-2-methoxyphenyl)-4-methoxy-3-(1-piperazinyl)-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=402713-81-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 402713-81-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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